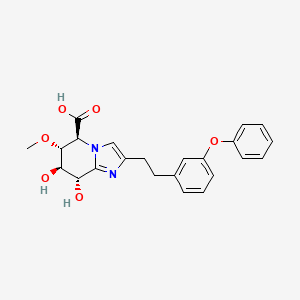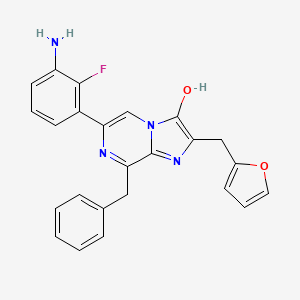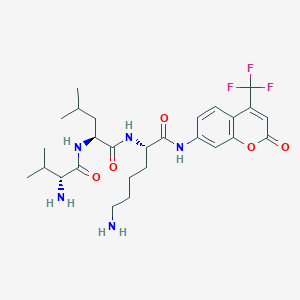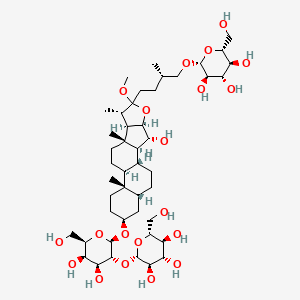
Calcium propionate, meets analytical specification of E282
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium propionate, also known as calcium propanoate, is a calcium salt of propionic acid. It is commonly used as a food preservative, particularly in baked goods, to inhibit the growth of mold and other microorganisms. This compound is recognized as safe by the World Health Organization and the Food and Agriculture Organization, and it is listed as E282 in the Codex Alimentarius .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium propionate is typically prepared by reacting propionic acid with calcium hydroxide or calcium carbonate. The reaction between these compounds produces calcium propionate and water . The general reaction is as follows: [ \text{2CH}_3\text{CH}_2\text{COOH} + \text{Ca(OH)}_2 \rightarrow \text{Ca(CH}_3\text{CH}_2\text{COO)}_2 + \text{2H}_2\text{O} ]
Industrial Production Methods
In industrial settings, calcium propionate is produced by neutralizing propionic acid with calcium hydroxide. The process involves dissolving propionic acid in water and then adding calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the resulting calcium propionate is filtered, dried, and ground into a fine powder .
Análisis De Reacciones Químicas
Types of Reactions
Calcium propionate undergoes several types of chemical reactions, including:
Oxidation: Calcium propionate can be oxidized to form calcium carbonate and carbon dioxide.
Reduction: It can be reduced to form propionic acid.
Substitution: It can undergo substitution reactions where the propionate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as potassium permanganate.
Reduction: Requires a reducing agent such as lithium aluminum hydride.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed
Oxidation: Calcium carbonate and carbon dioxide.
Reduction: Propionic acid.
Substitution: Various substituted propionates depending on the reagents used.
Aplicaciones Científicas De Investigación
Calcium propionate has a wide range of scientific research applications, including:
Chemistry
Preservative: Used in food chemistry to extend the shelf life of baked goods by inhibiting mold growth.
Catalyst: Acts as a catalyst in certain chemical reactions.
Biology
Antimicrobial Agent: Used in microbiology to study its effects on bacterial and fungal growth.
Medicine
Treatment of Skin Diseases: Used in dermatology to treat skin conditions caused by parasitic fungi.
Industry
Mecanismo De Acción
Calcium propionate exerts its effects by interfering with the ability of microorganisms, such as molds and bacteria, to reproduce. It disrupts their metabolic processes, making it difficult for them to grow and reproduce . The compound is metabolized to propionyl coenzyme A, which enters the citric acid cycle and is further metabolized to produce energy .
Comparación Con Compuestos Similares
Similar Compounds
Sodium Propionate: Another salt of propionic acid, used similarly as a preservative.
Potassium Sorbate: A potassium salt used as a preservative in food and beverages.
Sodium Benzoate: A sodium salt used as a preservative in acidic foods and beverages.
Uniqueness
Calcium propionate is unique in that it does not require an acidic environment to be effective, unlike sodium benzoate. It also provides nutritional value as a source of calcium, which is beneficial for both humans and animals .
Propiedades
Fórmula molecular |
C6H10CaO4 |
|---|---|
Peso molecular |
186.22 g/mol |
InChI |
InChI=1S/C3H5O2.C3H6O2.Ca/c1-2-3-4-5-3;1-2-3(4)5;/h2H2,1H3;2H2,1H3,(H,4,5);/q-1;;+2/p-1 |
Clave InChI |
ABBCPQPXTRPFNZ-UHFFFAOYSA-M |
SMILES canónico |
CC[C-]1OO1.CCC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)



![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)

![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)


![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
